
ABT-767
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cancer Treatment
Population Pharmacokinetics in Cancer Patients : A study by Mittapalli et al. (2017) focused on the development of a population pharmacokinetic model for ABT-767, highlighting its pharmacokinetics in patients with BRCA1 or BRCA2 mutations and advanced solid tumors. The study emphasized the influence of patient demographics and baseline covariates on this compound pharmacokinetics, finding that albumin significantly affected this compound pharmacokinetics, although this accounted for only a small portion of the variability (Mittapalli et al., 2017).
Efficacy in Solid Tumors with BRCA Mutations : De Jonge et al. (2014) investigated this compound, a potent oral inhibitor of PARP-1 and -2, in patients with high-grade serous ovarian cancer and BRCA1 or BRCA2 mutations. The study evaluated its safety, pharmacokinetics (PK), and efficacy, suggesting that this compound has an acceptable safety profile for Phase 2 studies and preliminary data indicate its single-agent activity in BRCA-mutated tumors (De Jonge et al., 2014).
Phase 1 Study of PARP-Inhibitor this compound : Van der Biessen et al. (2018) conducted a Phase 1 study of this compound in patients with advanced solid tumors and BRCA1/2 mutations, focusing on its safety, pharmacokinetics, and efficacy. The study identified a recommended phase 2 dose (RP2D) and found that patients with BRCA1 or BRCA2 mutation and homologous recombination deficiency (HRD) were more sensitive to this compound (Van der Biessen et al., 2018).
Other Applications
Physicochemical and Formulation Studies : Qiu et al. (2002) explored the impact of different crystal forms of ABT-761 on in vitro and in vivo performance in capsule formulations. This study is relevant for understanding the pharmaceutical formulation and bioavailability aspects of this compound related compounds (Qiu et al., 2002).
Pharmacokinetics of Ethinyl Estradiol and Levonorgestrel : Wong et al. (1998) examined the effects of ABT‐761 on the pharmacokinetics of an oral contraceptive in a study involving healthy female volunteers. Although focused on ABT-761, this research contributes to the broader understanding of the pharmacokinetics of compounds in the ABT series (Wong et al., 1998).
Application in Acoustical Thermometry : Krotov et al. (2002) discussed the applicability of acoustical brightness thermometry (ABT) in monitoring internal temperature during laser hyperthermia, a novel approach potentially relevant for cancer treatment research. While not directly about this compound, the acronym ABT is used in a different context here (Krotov et al., 2002).
Cytochrome P450 1A2 Interaction Study : Another study on ABT-761 by Wong et al. (1998) assessed the effects of ABT-761 on the pharmacokinetics of theophylline, providing insights into potential drug interactions and metabolic pathways related to the ABT compound series (Wong et al., 1998).
Dose-Proportional Pharmacokinetics : Wong et al. (1998) also investigated the pharmacokinetics and dose proportionality of ABT‐761, contributing to the understanding of dose-response relationships in the ABT compound series (Wong et al., 1998).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
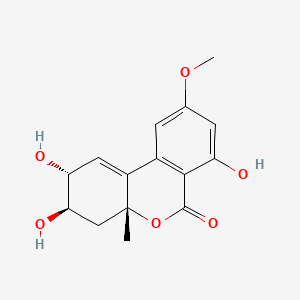
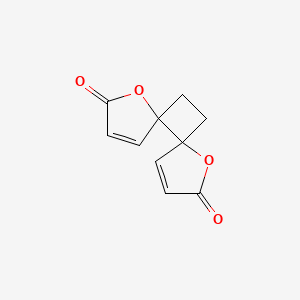

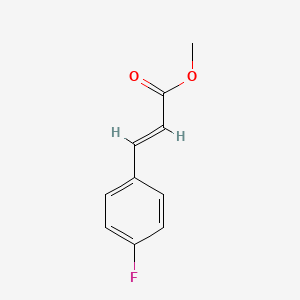
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
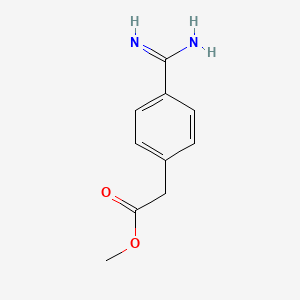
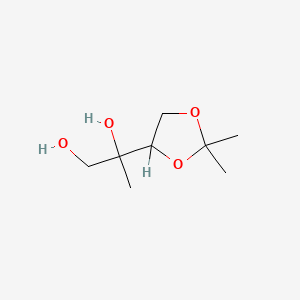
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)
